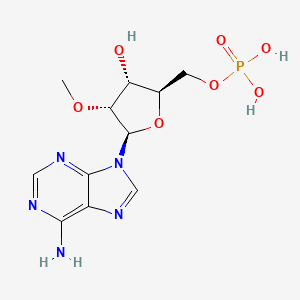

2'-O-methyladenosine 5'-phosphate

Description

Structure

3D Structure

Properties

CAS No. |

24121-00-4 |

|---|---|

Molecular Formula |

C11H16N5O7P |

Molecular Weight |

361.25 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C11H16N5O7P/c1-21-8-7(17)5(2-22-24(18,19)20)23-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

TVGFEBXIZUYVFR-IOSLPCCCSA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |

Related CAS |

28516-86-1 |

sequence |

N |

Synonyms |

poly(2'-methyl) A poly(m(2)A) |

Origin of Product |

United States |

Foundational & Exploratory

The Epitranscriptomic Signature: A Technical Guide to 2'-O-Methyladenosine (Am) Modifications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by chemical modifications to RNA. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is one of the most common and crucial. This modification, when occurring on adenosine (B11128), results in 2'-O-methyladenosine (Am). Historically identified in stable non-coding RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA), recent advancements in sequencing technologies have revealed its presence and functional significance in messenger RNA (mRNA) and viral RNAs. This technical guide provides an in-depth exploration of the discovery, history, molecular mechanisms, and functional consequences of Am modifications. We delve into the key enzymatic players, FTSJ3 and PCIF1, and their roles in cellular processes and disease, particularly in viral immune evasion and cancer. Furthermore, this guide offers detailed experimental protocols for the detection and quantification of Am, alongside a summary of key quantitative data and visual representations of the associated molecular pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and target the epitranscriptomic landscape of 2'-O-methyladenosine.

Discovery and History of 2'-O-Methyladenosine

The journey to understanding 2'-O-methyladenosine is intertwined with the broader history of RNA modification discovery. While the central dogma of molecular biology was being solidified, a growing body of evidence suggested that RNA was not merely a passive messenger but a molecule subject to extensive post-transcriptional chemical alterations.

A Timeline of Key Discoveries:

-

1970s: The first reports of 2'-O-methylation in RNA emerged. In 1972, Al-Arif and Sporn demonstrated the incorporation of methyl groups into the 2'-O-position of all four ribonucleosides, including adenosine, in the nuclear RNA of rat liver cells.[1] A few years later, in 1975, the discovery of the 5' cap structure of eukaryotic mRNAs revealed the presence of 2'-O-methylation at the first and sometimes second transcribed nucleotide, a feature now known as the Cap 1 and Cap 2 structures, respectively.[2]

-

Late 1970s - 1990s: Research during this period focused on the prevalence and distribution of 2'-O-methylation, primarily in abundant non-coding RNAs such as rRNA and tRNA. The enzymatic machinery responsible for these modifications, particularly the role of small nucleolar RNAs (snoRNAs) in guiding methylation in rRNA, began to be elucidated.

-

2000s - 2010s: The advent of high-throughput sequencing technologies revolutionized the field of epitranscriptomics. Methods like RiboMethSeq were developed, allowing for the transcriptome-wide mapping of 2'-O-methylation sites with single-nucleotide resolution.[3][4] These techniques confirmed the widespread nature of this modification and enabled the quantification of its stoichiometry at specific sites.

-

Recent Discoveries (late 2010s - present): The functional roles of specific 2'-O-methyltransferases have been uncovered. A significant breakthrough was the identification of PCIF1 as the enzyme responsible for the N6-methylation of cap-adjacent 2'-O-methyladenosine (to form m6Am), linking this modification to the regulation of mRNA translation.[5][6][7][8] Simultaneously, the role of FTSJ3 in the 2'-O-methylation of viral RNA, particularly HIV-1, was discovered, highlighting a mechanism of innate immune evasion.[9]

The Enzymatic Machinery of 2'-O-Methyladenosine Modification

The installation of the 2'-O-methyl group on adenosine is carried out by a class of enzymes known as RNA 2'-O-methyltransferases. These enzymes utilize S-adenosylmethionine (SAM) as a methyl donor. The key "writers" of Am modifications in mammalian cells are FTSJ3 and the machinery that leads to the substrate for PCIF1.

FTSJ3: A Key Player in Viral RNA Methylation and Immune Evasion

FTSJ3 is a human RNA 2'-O-methyltransferase that plays a crucial role in the life cycle of certain viruses, most notably HIV-1.[9] It is the human homolog of the yeast Spb1 protein, which is involved in ribosome biogenesis.[10]

Mechanism of Action: In the context of HIV-1 infection, the viral TAR RNA-binding protein (TRBP) recruits FTSJ3 to the viral RNA.[9] FTSJ3 then catalyzes the 2'-O-methylation of specific adenosine residues within the viral genome. This modification serves as a molecular mimic of "self" RNA, preventing the activation of the host's innate immune sensors, such as MDA5. By methylating its RNA, HIV-1 effectively cloaks itself from the host's antiviral defenses, thereby promoting its replication.

PCIF1: The Architect of the m6Am Cap

Phosphorylated CTD Interacting Factor 1 (PCIF1) is a cap-specific methyltransferase that acts on 2'-O-methylated adenosine at the 5' end of mRNAs.[5][6][7][8] It catalyzes the addition of a methyl group to the N6 position of the cap-adjacent Am, creating N6,2'-O-dimethyladenosine (m6Am).

Mechanism of Action: PCIF1's activity is dependent on the presence of the 7-methylguanosine (B147621) (m7G) cap.[6] It is thought to be recruited to nascent transcripts through its interaction with the phosphorylated C-terminal domain (CTD) of RNA polymerase II. Once recruited, it specifically methylates the Am at the +1 position. The presence of m6Am has been shown to negatively regulate cap-dependent translation, potentially by influencing the binding of translation initiation factors.[8][11]

Functional Roles of 2'-O-Methyladenosine Modifications

The addition of a small methyl group to the 2'-hydroxyl of adenosine has profound effects on the properties and function of the RNA molecule.

-

Structural Stabilization: The 2'-O-methyl group provides steric hindrance that protects the adjacent phosphodiester bond from hydrolytic cleavage, thereby increasing the stability of the RNA molecule.[12] It also favors the C3'-endo conformation of the ribose sugar, which stabilizes A-form RNA helices.[13][14] Each 2'-O-methylation is estimated to stabilize an RNA duplex by approximately 0.2 kcal/mol.[12][13][14]

-

Innate Immune Evasion: As exemplified by the action of FTSJ3 on HIV-1 RNA, 2'-O-methylation is a key mechanism for distinguishing "self" from "non-self" RNA. The host's innate immune system recognizes unmethylated RNA as a sign of viral infection, triggering an antiviral response. Viruses have evolved to co-opt the host's methylation machinery to modify their own RNA and evade detection.[9]

-

Regulation of Translation: The modification of the 5' cap with m6Am by PCIF1 has been shown to negatively impact cap-dependent translation.[8][11] This suggests a role for Am in fine-tuning the protein output from specific mRNAs. Conversely, the presence of 2'-O-methylation within the coding sequence of an mRNA can impair decoding by the ribosome, leading to reduced translation efficiency.

Quantitative Data on 2'-O-Methyladenosine Modifications

The ability to quantify the levels and stoichiometry of Am modifications is crucial for understanding their biological significance. Below are summaries of key quantitative findings.

Table 1: Michaelis-Menten Kinetics of PCIF1

| Substrate | KM (nM) | Reference |

| m7G-ppp-Am | 82 ± 18.23 | [6] |

Table 2: Serum Levels of Adenosine and its Methylated Derivatives in Healthy Controls and Cancer Patients

| Nucleoside | Healthy Controls (nM) (n=99) | Colorectal Cancer (nM) (n=51) | Gastric Cancer (nM) (n=27) | Reference |

| Adenosine (A) | 7.98 ± 3.01 | 8.47 ± 6.30 | 11.53 ± 8.55 | [15] |

| N6-methyladenosine (m6A) | 4.51 ± 1.08 | 5.57 ± 1.67 | 6.93 ± 1.38 | [15] |

| N6,2'-O-dimethyladenosine (m6Am) | 0.63 ± 0.37 | 1.13 ± 0.53 | 0.91 ± 0.57 | [15] |

Table 3: Stoichiometry of m6Am at Transcription Start Nucleotides (A-TSNs) in Human Cell Lines

| Cell Line | Average m6Am Stoichiometry | Reference |

| HEK293T | ~0.90 | [16] |

| K562 | ~0.92 | [16] |

| Jurkat E6.1 | ~0.85 | [16] |

| A549 | ~0.91 | [16] |

| HCT116 | ~0.89 | [16] |

| HeLa | ~0.88 | [16] |

| HepG2 | ~0.89 | [16] |

| MCF-7 | ~0.89 | [16] |

| SH-SY5Y | ~0.90 | [16] |

Experimental Protocols for the Detection and Analysis of 2'-O-Methyladenosine

A variety of methods have been developed to detect and quantify Am modifications. These range from classical biochemical approaches to modern high-throughput sequencing techniques.

RiboMethSeq: High-Throughput Mapping of 2'-O-Methylation

RiboMethSeq is a widely used method for the transcriptome-wide mapping of 2'-O-methylation sites at single-nucleotide resolution.[3][4]

Principle: The method is based on the resistance of the phosphodiester bond 3' to a 2'-O-methylated nucleotide to alkaline hydrolysis. RNA is randomly fragmented under alkaline conditions, and the resulting fragments are converted into a library for high-throughput sequencing. The locations of 2'-O-methylation are identified as gaps in the sequencing read coverage at the 3' ends of the fragments. The level of methylation at a given site can be quantified by calculating a "methylation score" based on the depth of this gap relative to the surrounding nucleotides.[17][18]

Detailed Methodology:

-

RNA Isolation: Isolate high-quality total RNA from the cells or tissues of interest.

-

Alkaline Fragmentation: Subject the RNA to partial alkaline hydrolysis using a sodium bicarbonate buffer at high pH and temperature. The duration of this step is critical to achieve the desired fragment size distribution.

-

RNA Fragment Ligation: Ligate 3' and 5' adapters to the RNA fragments. This typically involves a dephosphorylation step followed by phosphorylation and ligation using T4 RNA ligase.

-

Reverse Transcription and PCR Amplification: Reverse transcribe the ligated RNA fragments into cDNA and amplify the cDNA library by PCR.

-

High-Throughput Sequencing: Sequence the amplified library on a suitable platform (e.g., Illumina).

-

Data Analysis: Align the sequencing reads to a reference transcriptome. The 5' and 3' ends of the aligned reads are then analyzed to identify positions with a significant drop in coverage, which correspond to 2'-O-methylated sites. The methylation stoichiometry is calculated as a score based on the relative read coverage at the site of interest compared to neighboring sites.

m6Am-Exo-Seq: Specific Detection of m6Am at the 5' Cap

m6Am-Exo-Seq is a technique designed to specifically map m6Am modifications at the 5' end of transcripts.[11][19]

Principle: This method enriches for capped 5' RNA fragments by treating fragmented RNA with a 5' to 3' exonuclease, which degrades uncapped RNAs. The enriched capped fragments are then decapped in vitro, and an antibody specific for N6-methyladenosine (which also recognizes m6Am) is used to immunoprecipitate the fragments containing the modification. The immunoprecipitated fragments are then sequenced.

Detailed Methodology:

-

RNA Fragmentation: Fragment total RNA to the desired size.

-

Exonuclease Treatment: Treat the fragmented RNA with a 5' to 3' exonuclease to remove uncapped fragments.

-

Decapping: Decap the remaining RNA fragments using an RNA 5' pyrophosphohydrolase (RppH) or similar enzyme.

-

Immunoprecipitation: Perform immunoprecipitation using an antibody against N6-methyladenosine.

-

Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated RNA fragments and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference transcriptome. Peaks in the read coverage at the 5' end of transcripts indicate the presence of m6Am.

In Vitro Methyltransferase Assay

In vitro methyltransferase assays are essential for characterizing the activity and substrate specificity of enzymes like FTSJ3 and PCIF1.

Principle: A recombinant methyltransferase is incubated with a specific RNA substrate in the presence of a methyl donor, typically radiolabeled S-adenosylmethionine (3H-SAM). The incorporation of the radiolabeled methyl group into the RNA substrate is then measured.

Detailed Methodology:

-

Preparation of Reagents:

-

Purify the recombinant methyltransferase of interest.

-

Synthesize or purchase the RNA substrate. This can be a short synthetic oligonucleotide or a longer in vitro transcribed RNA.

-

Prepare a reaction buffer containing buffer salts, DTT, and MgCl2.

-

Obtain radiolabeled S-adenosylmethionine (3H-SAM).

-

-

Reaction Setup: Combine the recombinant enzyme, RNA substrate, and reaction buffer in a microfuge tube. Initiate the reaction by adding 3H-SAM.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for a defined period.

-

Reaction Quenching and RNA Purification: Stop the reaction by adding a quenching buffer (e.g., containing EDTA). Purify the RNA from the reaction mixture to remove unincorporated 3H-SAM. This can be done by ethanol (B145695) precipitation or using a spin column.

-

Quantification: Quantify the amount of incorporated radioactivity in the purified RNA using a scintillation counter.

-

Kinetic Analysis: To determine kinetic parameters such as KM and Vmax, perform the assay with varying concentrations of the RNA substrate.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

References

- 1. pnas.org [pnas.org]

- 2. A History of RNA Discovery Timeline nucleic acid vaccines, rna, rna vaccines, mrna, mrna vaccines, mrna biology, covid vaccine, sars covid2, covid-19 [view.ceros.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. Identification of the m6Am methyltransferase PCIF1 reveals the location and functions of m6Am in the transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. FTSJ3 is an RNA 2'-O-methyltransferase recruited by HIV to avoid innate immune sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FTSJ3 - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 13. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]

- 16. Decoding m6Am by simultaneous transcription-start mapping and methylation quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]

- 19. m6Am RNA Modification Analysis Service - CD Genomics [cd-genomics.com]

The Lynchpin of Eukaryotic Gene Expression: An In-depth Technical Guide to 2'-O-methyladenosine 5'-phosphate in mRNA Capping

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5' cap is a defining feature of eukaryotic messenger RNA (mRNA), critical for its stability, nuclear export, and efficient translation. While the canonical N7-methylguanosine (m7G) cap (Cap 0) is fundamental, subsequent modifications, particularly 2'-O-methylation of the first transcribed nucleotide, give rise to Cap 1 structures. When this nucleotide is adenosine (B11128), the resulting 2'-O-methyladenosine (Am) plays a pivotal role in the lifecycle of an mRNA molecule. This technical guide provides a comprehensive overview of the synthesis, recognition, and function of 2'-O-methyladenosine 5'-phosphate within the eukaryotic mRNA cap. We delve into the enzymatic machinery responsible for its formation, present key quantitative data on enzyme kinetics and binding affinities, and provide detailed experimental protocols for its study. Furthermore, this guide illustrates the intricate molecular pathways and experimental workflows through detailed diagrams, offering a vital resource for researchers in molecular biology and professionals in drug development.

Introduction to Eukaryotic mRNA Capping and the Significance of 2'-O-methyladenosine

Eukaryotic mRNA undergoes a series of co-transcriptional modifications to ensure its proper function. The first of these is the addition of a 5' cap, a multi-step enzymatic process that results in the formation of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the nascent transcript via a distinctive 5'-5' triphosphate bridge.[1][2] This initial cap structure is known as Cap 0.

In higher eukaryotes, the cap structure can be further modified by methylation of the 2'-hydroxyl group of the ribose of the first and sometimes second nucleotides, creating Cap 1 and Cap 2 structures, respectively.[1][3] The presence of a Cap 1 structure, specifically this compound (m7GpppAm) when adenosine is the first nucleotide, is crucial for several biological processes. It enhances mRNA stability by protecting it from exonucleolytic degradation, promotes efficient translation by facilitating the recruitment of the translation initiation machinery, and plays a critical role in the innate immune system's ability to distinguish self from non-self RNA, thereby preventing an antiviral response to endogenous transcripts.[][5][6]

Recent discoveries have also identified a further modification of the cap-proximal adenosine, N6-methylation, which converts Am to N6,2'-O-dimethyladenosine (m6Am). This modification is catalyzed by the enzyme PCIF1 (Phosphorylated CTD Interacting Factor 1), also known as CAPAM.[7][8][9] The functional consequences of m6Am are a subject of ongoing research, with some studies suggesting a role in modulating mRNA stability and translation, although conflicting reports exist.[5][9][10]

This guide will explore the multifaceted role of this compound and its derivative m6Am in the intricate world of eukaryotic mRNA capping.

The Enzymatic Synthesis of 2'-O-methyladenosine in the mRNA Cap

The formation of the Cap 1 structure containing 2'-O-methyladenosine is a sequential enzymatic process that occurs in the nucleus, closely coupled with transcription by RNA Polymerase II.

2.1. The Canonical Capping Pathway to Cap 1

The synthesis of a Cap 1 structure proceeds through a series of well-defined enzymatic steps:

-

RNA Triphosphatase (RTP): The process begins with the removal of the γ-phosphate from the 5' end of the nascent pre-mRNA by an RNA triphosphatase, leaving a diphosphate (B83284) terminus.[1]

-

RNA Guanylyltransferase (GTase): This enzyme then catalyzes the addition of a guanosine (B1672433) monophosphate (GMP) moiety from GTP to the 5' diphosphate end of the RNA, forming the GpppN cap structure.[1]

-

RNA (guanine-N7-)-methyltransferase (N7MTase): The guanine (B1146940) base is then methylated at the N7 position, using S-adenosyl-L-methionine (SAM) as the methyl donor, to create the mature Cap 0 structure (m7GpppN).[1][2]

-

Cap-specific (nucleoside-2'-O-)-methyltransferase 1 (CMTR1): Finally, to form the Cap 1 structure, CMTR1 (also known as FTSJD2) methylates the 2'-hydroxyl group of the ribose of the first transcribed nucleotide.[11][12][13] When this nucleotide is adenosine, the result is 2'-O-methyladenosine (Am).

2.2. The Formation of N6,2'-O-dimethyladenosine (m6Am)

Subsequent to the formation of the m7GpppAm cap, a further modification can occur on the adenosine base:

-

PCIF1/CAPAM: The enzyme PCIF1 specifically recognizes the m7GpppAm cap structure and catalyzes the N6-methylation of the adenosine, converting it to m6Am.[7][8][9] This enzyme is distinct from the METTL3/METTL14 complex that is responsible for internal m6A modifications within the mRNA transcript.[14]

Below is a diagram illustrating the enzymatic pathway leading to the formation of m7GpppAm and m7GpppAm.

Quantitative Data on this compound in mRNA Capping

The efficiency and regulation of mRNA capping are governed by the kinetics of the involved enzymes and the binding affinities of cap-binding proteins. This section presents a summary of key quantitative data.

| Parameter | Enzyme/Protein | Substrate/Ligand | Value | Reference(s) |

| Enzyme Kinetics | ||||

| Km | PCIF1 | m7G-ppp-Am RNA oligonucleotide | ~50 nM | [14] |

| Km | PCIF1 | m7G-ppp-A RNA oligonucleotide | ~200 nM | [8] |

| Binding Affinity | ||||

| Kd | eIF4E | m7GpppG | 0.1 - 4 µM | [15] |

| Kd | eIF4E | m7GpppA | Weaker affinity than m7GpppG | [16] |

| Kas | eIF4E | m7GTP | 68.41 ± 5.09 µM-1 | [17] |

| Kas | CBC | m7GpppG | 1.8 x 106 M-1 | [18] |

| Kas | CBC | m7GpppA | 2.3 x 108 M-1 | [18] |

| Cellular Abundance | ||||

| m6Am Stoichiometry | - | mRNA in human cell lines | Average of 0.895 ± 0.03 | [7] |

| m6Am Abundance | - | mRNA in HEK293T cells | ~92% of 5' capped mRNAs start with Am | [19] |

| Cap 1 Abundance | - | mRNA in human lymphoblasts | ~88% of all caps | [20] |

Note: Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax. Kd (dissociation constant) is a measure of binding affinity, with a lower Kd indicating higher affinity. Kas (association constant) is the inverse of Kd.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound in mRNA capping.

4.1. In Vitro Synthesis and 2'-O-Methylation of Capped RNA

This protocol describes the enzymatic synthesis of Cap 1 RNA in vitro.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

NTPs (ATP, CTP, UTP, GTP)

-

Cap analog (e.g., m7G(5')ppp(5')G) or Vaccinia Capping Enzyme

-

mRNA Cap 2´-O-Methyltransferase (CMTR1)

-

S-adenosylmethionine (SAM)

-

Reaction buffer (specific to the enzymes used)

-

RNase-free water

-

RNA purification kit

Procedure:

-

In Vitro Transcription (IVT) to generate Cap 0 RNA:

-

Assemble the IVT reaction at room temperature, including the DNA template, NTPs, cap analog (if using co-transcriptional capping), and T7 RNA Polymerase in the appropriate reaction buffer.

-

If using enzymatic capping, perform the IVT reaction without a cap analog to produce uncapped RNA.

-

Incubate the reaction at 37°C for 2-4 hours.

-

(For enzymatic capping) Purify the uncapped RNA. Then, set up a capping reaction with the uncapped RNA, Vaccinia Capping Enzyme, GTP, and SAM. Incubate at 37°C for 30-60 minutes. Purify the resulting Cap 0 RNA.

-

-

2'-O-Methylation to generate Cap 1 RNA:

-

Combine up to 10 µg of the purified Cap 0 RNA with RNase-free water to a final volume of 16 µL.[21]

-

Heat the RNA solution at 65°C for 5 minutes to denature secondary structures, then immediately place on ice for 5 minutes.[21]

-

Prepare the methylation reaction by adding the following components in order: denatured Cap 0 RNA, 10X Capping Buffer, SAM, and mRNA Cap 2´-O-Methyltransferase.[21]

-

Incubate the reaction at 37°C for 60 minutes. For RNA shorter than 200 nucleotides, the incubation time can be extended to 2 hours.[22]

-

-

Purification:

-

Purify the Cap 1 RNA using an RNA purification kit according to the manufacturer's instructions.

-

Elute the RNA in RNase-free water and quantify its concentration using a spectrophotometer.

-

Assess the integrity of the final product by agarose (B213101) gel electrophoresis.

-

4.2. LC-MS/MS Analysis of mRNA Cap Structures

This protocol outlines a method for the sensitive detection and quantification of different cap structures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Purified mRNA

-

Nuclease P1

-

Antarctic Phosphatase

-

LC-MS/MS system with a suitable column (e.g., porous graphitized carbon)

-

Appropriate buffers for LC separation

Procedure:

-

Sample Preparation:

-

Enrich for mRNA from total RNA using oligo(dT) beads.

-

Digest 200-400 ng of the purified mRNA with Nuclease P1 in a buffer containing NaCl and ZnCl2 at 37°C for 2 hours. This will release nucleotide 5'-monophosphates and the cap dinucleotides (e.g., m7GpppAm).[23][24]

-

Add Antarctic Phosphatase and incubate for another 2 hours at 37°C to dephosphorylate the mononucleotides, which helps to reduce background during MS analysis.[24]

-

-

LC-MS/MS Analysis:

-

Inject the digested sample into the LC-MS/MS system.

-

Separate the different cap structures using a suitable chromatographic gradient.

-

Detect the cap dinucleotides using a triple quadrupole mass spectrometer operating in negative ion mode and programmed for multiple reaction monitoring (MRM) to specifically detect the expected cap structures.[23]

-

-

Data Analysis:

-

Identify and quantify the peaks corresponding to the different cap structures based on their retention times and mass-to-charge ratios.

-

Use a dilution series of synthetic cap dinucleotide standards to create a standard curve for absolute quantification.[23]

-

4.3. Ribosome Profiling to Assess Translational Efficiency

Ribosome profiling (Ribo-Seq) is a powerful technique to determine the translational status of mRNAs on a global scale.

Materials:

-

Cells of interest

-

Lysis buffer

-

RNase I

-

Sucrose (B13894) gradient ultracentrifugation equipment

-

RNA purification reagents

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Cell Lysis and Ribosome Footprinting:

-

Ribosome Recovery and RPF Isolation:

-

Isolate the monosomes (single ribosomes with their protected mRNA fragment) by sucrose gradient ultracentrifugation.[26]

-

Extract the RNA from the monosome fraction to isolate the RPFs.

-

-

Library Preparation and Sequencing:

-

Purify the RPFs (typically 28-30 nucleotides in length).

-

Ligate adapters to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription and PCR amplification to generate a cDNA library.

-

Sequence the library using a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference transcriptome.

-

The density of reads on a particular mRNA is proportional to its translation rate.

-

By comparing the ribosome profiling data with mRNA-Seq data (which measures transcript abundance), the translational efficiency for each mRNA can be calculated.

-

The following diagram illustrates the general workflow for a ribosome profiling experiment.

Conclusion

The 2'-O-methylation of the cap-proximal adenosine to form this compound is a critical modification of eukaryotic mRNA. This Cap 1 structure is essential for mRNA stability, efficient translation, and for the host's ability to distinguish its own RNA from foreign RNA. The subsequent N6-methylation to form m6Am, catalyzed by PCIF1, adds another layer of regulatory complexity, the full implications of which are still being actively investigated. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to understand and manipulate the intricate processes of mRNA capping. A deeper understanding of the role of 2'-O-methyladenosine in mRNA function will undoubtedly pave the way for novel therapeutic strategies, including the design of more stable and efficiently translated mRNA-based vaccines and therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterisation and analysis of mRNA critical quality attributes using liquid chromatography based methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. neb.com [neb.com]

- 7. Decoding m6Am by simultaneous transcription-start mapping and methylation quantification [elifesciences.org]

- 8. Identification of the m6Am methyltransferase PCIF1 reveals the location and functions of m6Am in the transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. CMTR1-catalyzed 2'-O-methylation promotes NMDA receptor signaling, long-term potentiation and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. biorxiv.org [biorxiv.org]

- 15. The cap-binding translation initiation factor, eIF4E, binds a pseudoknot in a viral cap-independent translation element - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Weak binding affinity of human 4EHP for mRNA cap analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Specificity of recognition of mRNA 5′ cap by human nuclear cap-binding complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RNA modification m6Am: the role in cardiac biology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. neb.com [neb.com]

- 22. takarabio.com [takarabio.com]

- 23. CAP-MAP: cap analysis protocol with minimal analyte processing, a rapid and sensitive approach to analysing mRNA cap structures - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CAP-MAP: cap analysis protocol with minimal analyte processing, a rapid and sensitive approach to analysing mRNA cap structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

The Chemical Landscape of 2'-O-methyladenosine 5'-monophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-methyladenosine 5'-monophosphate is a modified nucleotide of significant interest in biochemical research and drug development. Its presence in viral RNA and its role in evading the host's innate immune system underscore its potential as a therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of 2'-O-methyladenosine 5'-monophosphate. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its key quantitative properties. Furthermore, this guide elucidates the critical role of 2'-O-methylation of adenosine (B11128) in viral immune evasion, visualized through a detailed signaling pathway.

Chemical Structure and Properties

2'-O-methyladenosine 5'-monophosphate is an adenosine monophosphate molecule modified with a methyl group at the 2'-hydroxyl position of the ribose sugar. This modification has profound effects on the molecule's stability and biological activity.

The fundamental properties of 2'-O-methyladenosine 5'-monophosphate are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆N₅O₇P | [1] |

| Molecular Weight | 361.25 g/mol | [1] |

| Monoisotopic Mass | 361.07873486 Da | [1] |

| IUPAC Name | [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate (B84403) | [1] |

| CAS Number | 24121-00-4 | [1] |

| Topological Polar Surface Area | 175 Ų | [1] |

| XLogP3 | -3 | [1] |

Synthesis and Purification

The synthesis of 2'-O-methyladenosine 5'-monophosphate is typically achieved through a two-step process: the synthesis of the precursor 2'-O-methyladenosine, followed by its phosphorylation.

Experimental Protocol: Synthesis of 2'-O-methyladenosine

This protocol is adapted from a method involving the direct methylation of adenosine.[2]

Materials:

-

Adenosine

-

Anhydrous alkaline medium (e.g., Sodium hydride in Dimethylformamide)

-

Methyl iodide (CH₃I)

-

Silica (B1680970) gel for column chromatography

-

Ethanol

Procedure:

-

Dissolve adenosine in an anhydrous alkaline medium at 0°C.

-

Slowly add methyl iodide to the solution and stir for 4 hours at 0°C.

-

Quench the reaction and extract the products. The reaction yields a mixture of monomethylated (2'-O- and 3'-O-methyladenosine) and dimethylated adenosine.[2] The ratio of 2'-O- to 3'-O-methyladenosine is approximately 8:1.[2]

-

Isolate the monomethylated adenosine fraction using silica gel column chromatography.

-

Separate the pure 2'-O-methyladenosine from the 3'-O-methylated isomer by crystallization from ethanol. The overall yield of 2'-O-methyladenosine is approximately 42%.[2]

Experimental Protocol: Phosphorylation of 2'-O-methyladenosine

This protocol describes a general method for the phosphorylation of nucleosides to their 5'-monophosphates.

Materials:

-

2'-O-methyladenosine

-

Phosphoryl chloride (POCl₃)

-

Triethyl phosphate

-

Water

Procedure:

-

Suspend 2'-O-methyladenosine in triethyl phosphate.

-

Cool the mixture to 0°C and add phosphoryl chloride dropwise while stirring.

-

After the addition is complete, continue stirring at 0°C for 2-4 hours.

-

Quench the reaction by slowly adding water, followed by triethylamine to neutralize the solution.

-

Purify the resulting 2'-O-methyladenosine 5'-monophosphate by ion-exchange chromatography.

Analytical Characterization

The identity and purity of 2'-O-methyladenosine 5'-monophosphate are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

¹H NMR: Proton NMR provides information on the chemical environment of the hydrogen atoms in the molecule.

¹³C NMR: Carbon NMR is used to determine the number of non-equivalent carbons and their electronic environment.

³¹P NMR: Phosphorus NMR is crucial for confirming the presence and chemical environment of the phosphate group.[3] The chemical shift of the phosphorus atom in a 5'-monophosphate is typically in a characteristic range.[4] A decoupled ³¹P NMR spectrum will show a single sharp peak, while a coupled spectrum can reveal couplings to neighboring protons.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Fragmentation: In negative ion mode ESI-MS/MS, nucleoside 5'-monophosphates typically exhibit fragmentation patterns that include the loss of the ribose-phosphate group to yield the deprotonated nucleobase, as well as fragments corresponding to the phosphate and phosphoribose moieties.[5] For 2'-O-methyladenosine 5'-monophosphate, characteristic fragment ions would be expected.

Biological Significance: Role in Viral Immune Evasion

The 2'-O-methylation of adenosine, particularly at the 5' cap of viral RNA, plays a critical role in helping viruses evade the host's innate immune system.[6][7] This modification acts as a molecular mimic of host RNA, preventing recognition by pattern recognition receptors (PRRs) that trigger an antiviral response.

Signaling Pathway of Viral RNA Recognition and Immune Evasion

Several viruses, including Flaviviruses and Coronaviruses, utilize a viral methyltransferase to modify their RNA.[6][8] In the host cell cytoplasm, viral RNA is typically recognized by PRRs such as RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5).[9] This recognition initiates a signaling cascade that leads to the production of type I interferons (IFNs) and an antiviral state.

The 2'-O-methylation of the first or second nucleotide of the viral RNA cap prevents this recognition by RIG-I and MDA5, thereby inhibiting the downstream signaling cascade and allowing the virus to replicate undetected.[7][9]

References

- 1. 2'-O-methyladenosine 5'-monophosphate | C11H16N5O7P | CID 161605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. 2′-O methylation of RNA cap in SARS-CoV-2 captured by serial crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. 2′-O Methylation of Internal Adenosine by Flavivirus NS5 Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA Modifications Modulate Activation of Innate Toll-Like Receptors [mdpi.com]

Natural occurrence of 2'-O-methyladenosine in different organisms.

An In-depth Technical Guide to the Natural Occurrence of 2'-O-methyladenosine

Authored for: Researchers, Scientists, and Drug Development Professionals December 10, 2025

Abstract

2'-O-methylation (Nm) is a prevalent post-transcriptional RNA modification where a methyl group is added to the 2'-hydroxyl group of the ribose moiety. When this modification occurs on an adenosine (B11128) residue, it is termed 2'-O-methyladenosine (A2m or Am). This modification is not merely a subtle structural alteration but a critical regulator of RNA function and metabolism across all domains of life, including viruses. A2m plays pivotal roles in stabilizing RNA structure, modulating translation, and, most notably, enabling RNA to evade innate immune surveillance, a feature of significant interest in virology and drug development. This technical guide provides a comprehensive overview of the natural occurrence of A2m, its functional implications, quantitative distribution, and the detailed experimental protocols used for its detection and analysis.

Introduction to 2'-O-methyladenosine (Am)

2'-O-methylation is one of the most common types of chemical modifications found in RNA.[1][2] It is present in a wide variety of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1] The addition of a methyl group to the 2' ribose position enhances the hydrophobicity of the sugar backbone and locks the ribose in a C3'-endo conformation, which stabilizes the RNA helix.[2][3] This modification is catalyzed by specific methyltransferases, which can be either stand-alone enzymes or part of larger ribonucleoprotein (RNP) complexes guided by small RNAs.[2][4] Functionally, A2m and other 2'-O-methylations are integral to cellular processes, influencing translation efficiency and fidelity, pre-mRNA splicing, and protecting RNA from degradation.[1][5] A critical role of this modification, particularly in eukaryotes and viruses, is its ability to mark RNA as "self," thereby preventing the activation of innate immune pathways that detect foreign RNA.[1][6]

Natural Occurrence and Distribution

2'-O-methyladenosine is found throughout all kingdoms of life, with its distribution and abundance varying significantly between organisms and RNA types.

Eukaryotes

In eukaryotes, 2'-O-methylation is abundant, particularly in stable non-coding RNAs.

-

Ribosomal RNA (rRNA): Human rRNAs contain over 100 known 2'-O-methylation sites, many of which are conserved and located in functionally critical regions of the ribosome, such as the peptidyl transferase center and the decoding center.[7][8] While many sites are constitutively methylated, a subset shows variable methylation levels, giving rise to "specialized ribosomes" that may have different translational properties.[8][9]

-

Transfer RNA (tRNA): A2m can be found in eukaryotic tRNAs, for example at position 4 in yeast.[10] These modifications are crucial for tRNA stability and proper codon recognition during translation.

-

Messenger RNA (mRNA): Virtually all eukaryotic mRNAs are modified at their 5' end with a cap structure. The first transcribed nucleotide adjacent to the cap is often 2'-O-methylated (Cap 1 structure), a modification critical for immune evasion and efficient translation.[1] More recently, internal A2m sites have also been identified within mRNAs, where they appear to enhance mRNA stability and regulate gene expression.[1][11][12]

-

Plants: In plants like rice (Oryza sativa), the levels of A2m in tRNA have been shown to increase dramatically in response to salt stress, suggesting a role in stress adaptation.[10] The Trm13 enzyme is responsible for this modification.[10]

Prokaryotes (Bacteria and Archaea)

While less widespread than in eukaryotes, 2'-O-methylation is present and functionally important in prokaryotes.

-

Bacteria: In Escherichia coli, 2'-O-methylation is found in tRNA at specific positions, though 2'-O-methylguanosine (Gm) at position 18 is more studied for its role in suppressing the host innate immune response via Toll-like receptor 7 (TLR7).[4][6] The levels of these modifications can be dynamically regulated in response to stress, such as exposure to antibiotics.[4]

-

Archaea: In the hyperthermophilic archaeon Thermococcus kodakarensis, 2'-O-methylated nucleosides, including A2m (Am6), have been identified in the aminoacyl stem of tRNA. These modifications are catalyzed by the TrmTS enzyme and are thought to contribute to tRNA stability at high temperatures.[13]

Viruses

Viruses extensively utilize 2'-O-methylation as a molecular camouflage to hide their RNA from the host's innate immune system.

-

RNA Viruses: Many RNA viruses, including Coronaviruses, Flaviviruses, and Poxviruses, possess a 2'-O-methylated Cap 1 structure on their mRNAs.[1][14] This modification prevents the viral RNA from being recognized by host pattern recognition receptors (PRRs) like MDA5 and IFIT proteins, which would otherwise trigger a type I interferon response.[1][14]

-

Internal Methylation: Some viruses, such as flaviviruses, can also introduce internal A2m sites into their viral RNA, although the precise function of these internal modifications in immune evasion is still under investigation.[1] The presence of N6,2'-O-dimethyladenosine (m6Am) at the 5' cap has also been reported in many viral and cellular transcripts.[15]

Quantitative Data on 2'-O-methyladenosine Occurrence

The stoichiometry of A2m modification can vary significantly depending on the specific RNA site, cellular conditions, and organism. The following tables summarize available quantitative data.

Table 1: Stoichiometry of 2'-O-methylation in Human Ribosomal RNA

| rRNA Site | Location | Cell Type | Methylation Level (%) | Reference |

| 18S-Am100 | Small Subunit | Various | ~100 (Constitutive) | [8] |

| 28S-Am1311 | Large Subunit | HeLa | >95 (Stable) | [8] |

| 28S-Am2634 | Large Subunit | HCT116 | ~85 (Low Variable) | [8] |

| 18S-Am1440 | Small Subunit | HeLa | <10 (Highly Variable) | [8] |

Table 2: Regulation of 2'-O-methylation in Response to Stress

| Organism | RNA Type | Stress Condition | Change in 2'-O-methylation | Reference |

| Human Cells | rRNA | Hypoxia | Site-specific changes observed | [1] |

| Mouse Macrophages | mRNA | Vesicular Stomatitis Virus Infection | Overall increase in Am levels | [1] |

| Escherichia coli | tRNA (Gm18) | Antibiotic Stress / Starvation | Substantial increase | [4] |

| Oryza sativa (Rice) | tRNA (Am) | Salt Stress / ABA Treatment | Dramatic increase | [10] |

Key Functions and Signaling Pathways

Evasion of Innate Immunity

The most well-characterized role of A2m in host-pathogen interactions is its ability to mimic host RNA and prevent immune activation. Unmodified or improperly capped viral RNA is recognized by cytosolic sensors, leading to an antiviral response. 2'-O-methylation at the 5' cap blocks this recognition.

Regulation of Translation

Internal 2'-O-methylation within an mRNA codon can impact translation elongation. Studies have shown that the presence of an Am modification within a codon can cause the ribosome to stall, as it impairs both the initial selection and the proofreading of the corresponding aminoacyl-tRNA.[5] This suggests that internal mRNA methylation could be a mechanism for fine-tuning the speed and efficiency of protein synthesis.

Experimental Protocols for Detection and Quantification

A variety of methods exist for the detection and quantification of A2m, ranging from high-throughput sequencing to targeted quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate quantification of RNA modifications. It involves the complete digestion of RNA into single nucleosides, followed by chromatographic separation and mass spectrometric detection.

Methodology:

-

RNA Isolation: Isolate total RNA or a specific RNA fraction (e.g., mRNA, tRNA) from the biological sample using a suitable extraction kit. Ensure high purity and integrity.

-

RNA Digestion:

-

To 1-5 µg of RNA, add Nuclease P1 (2U) in a buffer of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3). Incubate at 42°C for 2 hours.

-

Add Bacterial Alkaline Phosphatase (BAP) (1U) and ammonium bicarbonate buffer to a final concentration of 50 mM. Incubate at 37°C for 2 hours to dephosphorylate the nucleosides.

-

-

Sample Cleanup: Centrifuge the digest at 10,000 x g for 10 minutes. Collect the supernatant for analysis.

-

Chromatographic Separation:

-

Column: Use a hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters BEH HILIC, 2.1 × 100 mm, 1.7 µm).[16][17]

-

Mobile Phase A: Water with 10 mM ammonium acetate and 0.2% acetic acid.[16]

-

Mobile Phase B: Acetonitrile with 2 mM ammonium acetate and 0.2% acetic acid.[16]

-

Gradient: Run a gradient from 95% B to 60% B over several minutes to separate the nucleosides.[16][17]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Instrument: A triple quadrupole mass spectrometer (e.g., AB SCIEX 4000 QTRAP).[16][17]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for adenosine (A) and 2'-O-methyladenosine (Am). For Am, the transition is typically m/z 282.1 → 136.1 ([M+H]+ → base+H)+.[16]

-

-

Quantification: Generate a standard curve using known concentrations of pure A and Am nucleosides. Quantify the amount of Am in the sample by comparing its peak area to the standard curve, often normalized to the amount of unmodified adenosine.

RiboMethSeq and other Sequencing-Based Methods

High-throughput sequencing methods allow for transcriptome-wide mapping of 2'-O-methylation sites. RiboMethSeq is based on the principle that 2'-O-methylation protects the adjacent phosphodiester bond from alkaline hydrolysis.

Methodology (RiboMethSeq Principle):

-

RNA Isolation: Extract high-quality total RNA from the sample.

-

Alkaline Hydrolysis: Subject the RNA to limited alkaline hydrolysis (e.g., using sodium carbonate buffer). This randomly fragments the RNA, but cleavage is inhibited at the 3' side of a 2'-O-methylated nucleotide.

-

Library Preparation:

-

Ligate 3' and 5' sequencing adapters to the RNA fragments.

-

Perform reverse transcription to convert the RNA fragments into cDNA.

-

Amplify the cDNA library via PCR.

-

-

High-Throughput Sequencing: Sequence the prepared library on a platform like Illumina.

-

Data Analysis:

-

Align the sequencing reads to a reference transcriptome (e.g., rRNA sequences).

-

Calculate the sequencing coverage at each nucleotide position.

-

A 2'-O-methylation site is identified by a significant drop in the number of 5' ends of sequencing reads immediately downstream (+1 position) of the modified nucleotide, as cleavage is blocked there.

-

The level of methylation (stoichiometry) can be estimated by the magnitude of this drop in coverage, often represented as a "methylation score".[4]

-

Site-Specific Validation by RNase H and qPCR (Nm-VAQ)

This method provides accurate quantification of the methylation ratio at a specific, known site. It relies on the inability of RNase H to cleave the RNA strand of an RNA/DNA hybrid at a 2'-O-methylated position.[18]

Methodology:

-

Probe Design: Design a DNA/RNA chimeric probe that is complementary to the target RNA sequence. The probe contains a single RNA base at the position corresponding to the nucleotide immediately 5' to the potential methylation site.

-

Hybridization: Anneal the chimeric probe to the target RNA.

-

RNase H Digestion: Add RNase H, which will cleave the RNA strand of the hybrid at the location of the RNA base in the probe. If the target site is 2'-O-methylated, this cleavage will be inhibited.

-

Reverse Transcription: Perform reverse transcription using a downstream primer. Only the uncleaved (i.e., methylated) RNA will serve as a template to produce a full-length cDNA.

-

Quantitative PCR (qPCR): Use qPCR with primers flanking the target site to quantify the amount of full-length cDNA produced. The amount of product is directly proportional to the amount of methylated RNA in the original sample.

-

Quantification: Compare the qPCR signal from the test sample to a standard curve generated from fully methylated and unmethylated synthetic RNA standards to determine the absolute modification ratio.[18]

Conclusion and Future Outlook

2'-O-methyladenosine is a functionally versatile RNA modification that is integral to gene expression and host-pathogen interactions across all domains of life. Its role in marking RNA as "self" to evade innate immunity has profound implications for our understanding of viral pathogenesis and provides a clear rationale for targeting viral methyltransferases in drug development. Furthermore, the discovery of dynamic and stress-responsive A2m modification in cellular RNAs points to a sophisticated layer of epitranscriptomic regulation. The continued development of sensitive and quantitative detection methods will be crucial for mapping the complete "A2m-ome" and for elucidating its precise roles in health and diseases, from cancer to metabolic disorders. Future research will likely focus on the interplay between A2m and other RNA modifications and the protein "readers" that recognize and translate this chemical mark into functional outcomes.

References

- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 3. Visualizing the Role of 2’-OH rRNA Methylations in the Human Ribosome Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Constitutive and variable 2’-O-methylation (Nm) in human ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Nonsegmented Negative-Sense RNA Viruses Utilize N6-Methyladenosine (m6A) as a Common Strategy To Evade Host Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Epitranscriptomic(N6-methyladenosine) Modification of Viral RNA and Virus-Host Interactions [frontiersin.org]

- 16. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]

- 17. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

The Significance of 2'-O-Methylation in RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribonucleic acid (RNA) modifications are crucial regulators of gene expression and cellular function. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most abundant and widespread.[1][2][3] This modification is found in a diverse range of RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and viral RNA.[1][2][4] 2'-O-methylation plays a pivotal role in fine-tuning RNA structure, stability, and interactions with proteins, thereby influencing key biological processes such as translation, splicing, and the innate immune response. Its dysregulation has been implicated in a variety of human diseases, including cancer, developmental disorders, and viral infections, making it a significant area of investigation for therapeutic development.[1][4][5] This technical guide provides an in-depth overview of the significance of 2'-O-methylation in RNA, including its functional implications, the enzymatic machinery involved, its role in disease, and detailed methodologies for its detection and analysis.

Functional Implications of 2'-O-Methylation

The presence of a methyl group at the 2'-hydroxyl position of the ribose sugar confers unique physicochemical properties to the RNA molecule, leading to profound functional consequences.

RNA Stability and Structure

2'-O-methylation enhances the conformational stability of RNA. The methyl group favors the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices.[1][6] This conformational preference contributes to the thermodynamic stability of RNA duplexes, with each 2'-O-methylation adding approximately 0.2 kcal/mol to the stability of an RNA duplex.[6][7][8] This increased stability protects RNA from degradation by nucleases.[7][9]

Regulation of Translation

2'-O-methylation in different RNA species plays a complex role in the regulation of protein synthesis.

-

Ribosomal RNA (rRNA): rRNAs are heavily 2'-O-methylated, particularly in functionally important regions like the decoding and peptidyl-transferase centers.[10] These modifications are critical for proper ribosome biogenesis and function.[11][12] Alterations in rRNA 2'-O-methylation patterns can create a diverse population of ribosomes with specialized translational activities, a concept known as the "ribosome heterogeneity".[1][13] For instance, changes in the 2'-O-methylation status of specific rRNA sites can modulate the translation of select mRNAs, including those with Internal Ribosome Entry Sites (IRES), which are often involved in cancer progression.[14]

-

Transfer RNA (tRNA): 2'-O-methylation in the anticodon loop of tRNA can influence codon recognition and decoding fidelity during translation.[6]

-

Messenger RNA (mRNA): 2'-O-methylation can occur at the 5' cap (Cap 1 structure) and at internal positions of mRNA. The Cap 1 modification is crucial for efficient translation initiation.[15] Internal 2'-O-methylations, however, have been shown to interfere with the tRNA decoding process during translation elongation, leading to a decrease in translation efficiency.[16][17]

Innate Immunity and Viral Infections

2'-O-methylation serves as a molecular signature to distinguish "self" from "non-self" RNA, playing a critical role in the innate immune response to viral infections.

-

Evading Immune Recognition: Host mRNAs are typically capped with a 2'-O-methylated structure (Cap 1). The innate immune system has evolved sensors, such as Toll-like receptor 7 (TLR7), TLR8, and MDA5, that can recognize and be activated by unmethylated viral RNA.[7][18][19] To evade this surveillance, many viruses have evolved their own 2'-O-methyltransferases to modify their RNA, mimicking host RNA and preventing the activation of the interferon response.[12][20][21]

-

Suppressing Immune Activation: Bacterial RNA containing 2'-O-methylation at specific positions, such as Gm18 in tRNA, can act as an antagonist for TLR7 and TLR8, suppressing the activation of human innate immune cells.[7][18][22]

Enzymatic Machinery of 2'-O-Methylation

The deposition of 2'-O-methyl groups is catalyzed by a class of enzymes known as 2'-O-methyltransferases. These can be broadly categorized into two groups:

-

Guide RNA-dependent enzymes: In eukaryotes and archaea, the majority of 2'-O-methylations in rRNA and snRNA are installed by a ribonucleoprotein complex called the C/D box small nucleolar RNP (snoRNP). This complex consists of a catalytic protein, Fibrillarin (FBL) , and a guide snoRNA that specifies the target nucleotide through base pairing.

-

Standalone enzymes: These are individual protein enzymes that recognize and methylate specific RNA substrates without a guide RNA. An example is Cap-specific Methyltransferase 1 (CMTR1) , which is responsible for the 2'-O-methylation of the first transcribed nucleotide of mRNA at the 5' cap.[15][23]

Dysregulation in Disease

Given the critical roles of 2'-O-methylation, its dysregulation is associated with a range of human diseases.

-

Cancer: Altered 2'-O-methylation patterns in rRNA have been observed in various cancers, including breast cancer and diffuse large B-cell lymphoma.[1][14] Overexpression of the methyltransferase FBL is linked to tumorigenesis and higher mortality rates in breast cancer patients.[4] Changes in rRNA methylation can lead to altered translation of cancer-related genes.[5] Furthermore, FBL-mediated 2'-O-methylation at internal sites of mRNA can promote mRNA stability, and elevated FBL expression in cancer is associated with increased expression of mRNAs in cancer pathways.

-

Developmental Disorders: Mutations in genes encoding for 2'-O-methyltransferases or components of the snoRNP machinery have been linked to developmental and neurological disorders. For example, defects in snoRNPs are implicated in Prader-Willi syndrome.[4] Dysregulation of epigenetic modifications, including RNA methylation, can lead to abnormal gene expression patterns that contribute to a wide range of developmental disorders.

Quantitative Data on the Effects of 2'-O-Methylation

The following tables summarize key quantitative data regarding the impact of 2'-O-methylation on RNA properties.

| Parameter | Effect of 2'-O-Methylation | Quantitative Value | Reference(s) |

| RNA Duplex Stability | Increased thermodynamic stability | ~0.2 kcal/mol per modification | [6][7][8] |

| mRNA Half-life | Increased mRNA stability | 2'-O-methylated mRNAs have significantly longer half-lives compared to unmethylated mRNAs. | |

| Translation Efficiency | Decreased translation of internally methylated mRNA | Presence of a 2'-O-methylated codon has been shown to decrease translation efficiency in vitro. | [16] |

| Protein Binding | Can either increase or decrease binding affinity | AGO1 binding to RNA is reduced in the presence of 3' Nm. | [6] |

Table 1: Quantitative Effects of 2'-O-Methylation on RNA Properties.

Experimental Protocols for Detecting 2'-O-Methylation

A variety of methods have been developed to detect and quantify 2'-O-methylation in RNA. These range from traditional biochemical assays to high-throughput sequencing-based approaches.

RiboMeth-Seq

RiboMeth-seq is a high-throughput method for mapping 2'-O-methylation sites based on the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis.

Methodology:

-

RNA Fragmentation: Total RNA is subjected to controlled alkaline hydrolysis, which randomly cleaves the RNA backbone. The phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from cleavage.

-

Library Preparation: The resulting RNA fragments are converted into a sequencing library. This involves end-repair (dephosphorylation of 3' ends and phosphorylation of 5' ends), ligation of adapters to both ends, reverse transcription, and PCR amplification.

-

Sequencing: The library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis: Sequencing reads are mapped to a reference transcriptome. The positions of the 5' and 3' ends of the reads are analyzed. A significant reduction in the number of read ends at a specific nucleotide position is indicative of the presence of a 2'-O-methylation at the preceding nucleotide.

Primer Extension-Based Methods

These methods rely on the observation that reverse transcriptase (RT) can be stalled or paused at a 2'-O-methylated nucleotide under low deoxynucleotide triphosphate (dNTP) concentrations.

Methodology:

-

Primer Annealing: A radiolabeled or fluorescently labeled DNA primer is annealed to the RNA template downstream of the suspected methylation site.

-

Reverse Transcription: Two parallel reverse transcription reactions are performed: one with a high concentration of dNTPs and another with a low concentration of dNTPs.

-

Gel Electrophoresis: The cDNA products are resolved on a denaturing polyacrylamide gel.

-

Analysis: A band corresponding to a premature termination of reverse transcription that appears specifically in the low dNTP reaction indicates the presence of a 2'-O-methylation one nucleotide upstream of the 3' end of the truncated cDNA.

Nanopore Direct RNA Sequencing

Nanopore sequencing allows for the direct sequencing of native RNA molecules without the need for reverse transcription or amplification. RNA modifications, including 2'-O-methylation, can be detected as they pass through a nanopore, as they cause characteristic changes in the electrical current.

Methodology:

-

Library Preparation: A sequencing adapter is ligated to the poly(A) tail of the RNA molecules.

-

Direct RNA Sequencing: The RNA is passed through a nanopore, and the changes in ionic current are recorded.

-

Basecalling and Modification Detection: The raw signal data is basecalled to determine the RNA sequence. Computational models, often based on machine learning, are then used to analyze the raw signal at each position to identify deviations from the expected signal for an unmodified base, thereby detecting the presence of 2'-O-methylation.

Visualizations of Key Pathways and Workflows

SnoRNA-Guided 2'-O-Methylation

Caption: Mechanism of snoRNA-guided 2'-O-methylation.

Innate Immune Sensing of Viral RNA

Caption: Role of 2'-O-methylation in evading innate immune sensing.

RiboMeth-Seq Experimental Workflow

Caption: Experimental workflow for RiboMeth-Seq.

Conclusion and Future Perspectives

2'-O-methylation is a fundamental RNA modification with far-reaching implications for cellular function and human health. Its roles in modulating RNA stability, fine-tuning translation, and mediating the host-pathogen interface underscore its importance. The development of high-throughput detection methods has been instrumental in expanding our understanding of the "2'-O-methylome" and its dynamic nature in response to cellular and environmental cues. As research in this area continues, a deeper understanding of the mechanisms by which 2'-O-methylation is regulated and the full spectrum of its functional consequences will be unveiled. This knowledge holds great promise for the development of novel diagnostic markers and therapeutic strategies targeting the enzymes and pathways involved in RNA 2'-O-methylation for a variety of diseases.

References

- 1. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]

- 2. nanoporetech.com [nanoporetech.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. RNA 2′-O-Methylation (Nm) Modification in Human Diseases [mdpi.com]

- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 11. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nuclear 2′-O-methylation regulates RNA splicing through its binding protein FUBP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for mapping 2'-O-methylation using nanopore direct RNA-seq data with NanoNm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for mapping 2'-O-methylation using nanopore direct RNA-seq data with NanoNm. | Broad Institute [broadinstitute.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]

- 23. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

Role of 2'-O-methyladenosine as an adenosine analog.

An In-Depth Technical Guide to 2'-O-methyladenosine: An Adenosine (B11128) Analog at the Crossroads of Signaling and Epitranscriptomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-methyladenosine (2'-OMe-A) is a naturally occurring nucleoside analog distinguished by a methyl group on the 2'-hydroxyl of its ribose moiety.[1] While its structural similarity to adenosine suggests a potential role in modulating adenosine receptor signaling, its primary and most extensively characterized function lies within the realm of epitranscriptomics as a critical RNA modification. This technical guide provides a comprehensive overview of 2'-O-methyladenosine, focusing on its dual identity. We will explore its well-established role in RNA biology, including mRNA capping and internal modification, and its impact on RNA stability and translation.[2][3][4] Concurrently, we address its potential, though currently uncharacterized, role as a direct adenosine receptor ligand by detailing the standard experimental protocols used to investigate such interactions. This guide presents quantitative data where available, detailed methodologies for key experiments, and visual diagrams of relevant biological pathways and workflows to serve as a resource for researchers investigating this multifaceted molecule.

Introduction: A Tale of Two Functions

2'-O-methyladenosine is a modified nucleoside found in various organisms, from fungi like Cordyceps sinensis to plants and mammals.[1][5] Structurally, it is an analog of adenosine, the ubiquitous signaling molecule that regulates a vast array of physiological processes through four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[6] The addition of a methyl group at the 2'-ribose position, however, fundamentally alters its biochemical context.

While any adenosine analog is a candidate for interacting with adenosine receptors, the dominant role of 2'-O-methyladenosine in the scientific literature is as a post-transcriptional RNA modification.[7] This modification, denoted as 'Am', is a key component of the "Cap 1" structure in eukaryotic mRNA and is also found at internal sites within various RNA molecules.[7][8] This dual potential makes 2'-O-methyladenosine a molecule of significant interest, sitting at the intersection of GPCR signaling and RNA biology ("epitranscriptomics").

The Role of 2'-O-methyladenosine in RNA Modification

The most profound and well-documented biological function of 2'-O-methyladenosine is as a key component of RNA structure, influencing its stability, translation, and interaction with the immune system.

mRNA Cap Methylation (Cap 1 Structure)

In eukaryotes, the 5' end of messenger RNA (mRNA) is protected by a 7-methylguanosine (B147621) (m7G) cap. This initial structure, "Cap 0", is further modified in vertebrates by the methylation of the 2'-hydroxyl group of the first transcribed nucleotide. When this nucleotide is adenosine, it becomes 2'-O-methyladenosine, forming the "Cap 1" structure.[4]

Biological Significance:

-

Enhanced Translation: The Cap 1 structure is critical for efficient protein synthesis, promoting the recruitment of the translational machinery.[9]

-

Increased mRNA Stability: The cap structure protects mRNA from degradation by 5' exonucleases.[9]

-

Self vs. Non-Self Recognition: The 2'-O-methylation of the cap acts as a marker of "self" RNA, preventing the activation of the innate immune response by pattern recognition receptors that would otherwise identify the RNA as foreign (e.g., viral).[4]

Internal 2'-O-methylation of RNA

Beyond the 5' cap, 2'-O-methylation is also found at internal sites on mRNAs and various non-coding RNAs like tRNA and rRNA.[2][5]

Biological Significance:

-

mRNA Stability: Internal 2'-O-methylation has been shown to protect mRNA from degradation, thereby increasing its stability and overall expression levels.[2][10]

-

Regulation of Translation: In contrast to its role in the cap, internal 2'-O-methylation within the coding sequence can disrupt the decoding process by the ribosome, potentially acting as a regulatory mechanism to tune the dynamics of protein synthesis.[3] The methyl group can sterically hinder interactions between the ribosome and the codon-anticodon helix.[3][11]

-

tRNA Function: In tRNA, 2'-O-methylation can influence codon-anticodon interactions and is involved in regulating cellular responses to stress.[5]

2'-O-methyladenosine as a Potential Adenosine Receptor Ligand

Adenosine receptors are critical drug targets for a variety of conditions, including neurodegenerative diseases, inflammation, and cardiovascular disorders.[6][12] They are classified into four subtypes:

-

A1 and A3 receptors: Couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[6]

-

A2A and A2B receptors: Couple to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP.[6]

Given its structure, 2'-O-methyladenosine could theoretically interact with these receptors as either an agonist (activator) or an antagonist (blocker). However, there is a notable lack of published data characterizing these interactions. No binding affinities (Ki) or functional potency (EC50/IC50) values for 2'-O-methyladenosine at the four adenosine receptor subtypes are currently available in the public domain.

Quantitative Data (Illustrative)

To facilitate future research, the table below illustrates how quantitative data for 2'-O-methyladenosine would be presented upon its characterization. Note: These values are for illustrative purposes only and do not represent actual experimental data.

| Parameter | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |

| Binding Affinity (Ki, nM) | >10,000 | 550 | >10,000 | 1,200 |

| Functional Activity | No Activity | Antagonist | No Activity | Weak Antagonist |

| Potency (IC50, nM) | N/A | 800 | N/A | 2,500 |

Experimental Protocols

Characterizing the activity of 2'-O-methyladenosine as an adenosine analog requires a standardized workflow involving binding and functional assays.

Protocol: Radioligand Binding Assay (General Methodology)

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.

Objective: To determine if 2'-O-methyladenosine binds to adenosine receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human adenosine receptor of interest (e.g., HEK293-hA2AR).

-

Radioligand: A high-affinity, subtype-selective radiolabeled antagonist (e.g., [3H]CGS 21680 for A2A receptors).[13]

-

Test Compound: 2'-O-methyladenosine, dissolved in DMSO and serially diluted.

-

Non-specific binding control: A high concentration of a known non-radioactive antagonist (e.g., Istradefylline).

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 1 mM EDTA).

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of radioligand (at its approximate Kd value), and varying concentrations of 2'-O-methyladenosine.

-

Controls: Prepare wells for total binding (no competitor) and non-specific binding (with excess non-radioactive antagonist).

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of 2'-O-methyladenosine. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: GloSensor™ cAMP Functional Assay (General Methodology)

This protocol is used to determine if a compound acts as an agonist or antagonist by measuring changes in intracellular cAMP levels.[14]

Objective: To determine if 2'-O-methyladenosine modulates adenylyl cyclase activity via adenosine receptors.

Materials:

-

Host cells (e.g., HEK293) stably expressing the adenosine receptor of interest and a GloSensor™ cAMP biosensor plasmid.[14]

-

Cell culture medium and reagents.

-

GloSensor™ cAMP Reagent.

-

Test Compound: 2'-O-methyladenosine.

-

Reference Agonist (e.g., NECA) and Antagonist (e.g., Istradefylline).

-

Luminometer.